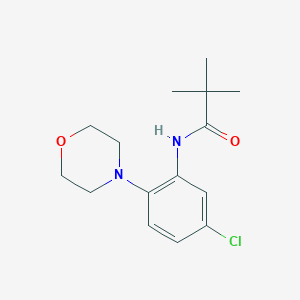
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Mécanisme D'action
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. The compound also has immunomodulatory effects, enhancing the activity of immune cells such as T-cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of combination therapies that incorporate this compound with other agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing strategies and improve the overall efficacy of the compound.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 5-chloro-2-morpholin-4-ylphenylamine with 2,2-dimethylpropanoic acid chloride in the presence of a base. The resulting intermediate is then treated with morpholine and a reagent such as triethylamine to yield the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, the compound has shown efficacy against various types of hematological malignancies, including B-cell lymphoma and multiple myeloma.
Propriétés
Formule moléculaire |
C15H21ClN2O2 |
|---|---|
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-10-11(16)4-5-13(12)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Clé InChI |
LPYPCSQGKDCZSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)